molecular formula C8H18O3Si B12633973 5-Hydroxy-2-(trimethylsilyl)pentanoic acid CAS No. 1001198-62-4

5-Hydroxy-2-(trimethylsilyl)pentanoic acid

Cat. No.: B12633973
CAS No.: 1001198-62-4
M. Wt: 190.31 g/mol
InChI Key: IKFCXCVHSFIAIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy-2-(trimethylsilyl)pentanoic acid is a synthetic carboxylic acid derivative characterized by a hydroxyl group at the C5 position and a trimethylsilyl (TMS) moiety at the C2 position. This structural configuration confers unique physicochemical properties, including enhanced hydrophobicity compared to unmodified pentanoic acid.

Properties

CAS No.

1001198-62-4

Molecular Formula

C8H18O3Si

Molecular Weight

190.31 g/mol

IUPAC Name

5-hydroxy-2-trimethylsilylpentanoic acid

InChI

InChI=1S/C8H18O3Si/c1-12(2,3)7(8(10)11)5-4-6-9/h7,9H,4-6H2,1-3H3,(H,10,11)

InChI Key

IKFCXCVHSFIAIN-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C(CCCO)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2-(trimethylsilyl)pentanoic acid typically involves the introduction of the hydroxyl and trimethylsilyl groups onto the pentanoic acid backbone. One common method is the silylation of 5-hydroxyvaleric acid using trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl ether.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-(trimethylsilyl)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Formation of 5-oxo-2-(trimethylsilyl)pentanoic acid or 5-carboxy-2-(trimethylsilyl)pentanoic acid.

    Reduction: Formation of 5-hydroxy-2-(trimethylsilyl)pentanol.

    Substitution: Formation of various substituted pentanoic acids depending on the nucleophile used.

Scientific Research Applications

Biological Activities

1. Antinociceptive and Anti-inflammatory Effects
Recent studies have indicated that compounds similar to 5-hydroxy-2-(trimethylsilyl)pentanoic acid exhibit antinociceptive (pain-relieving) and anti-inflammatory properties. For instance, a patent-pending ointment containing plant extracts demonstrated significant antinociceptive effects in preclinical studies involving mice . This suggests that derivatives of this compound could be explored for pain management therapies.

2. Antitumoral Properties
Research has shown that structurally related compounds, including 5-hydroxy-2H-pyrrol-2-ones, possess antitumoral properties. These compounds were evaluated for their efficacy against breast cancer cells, indicating a potential pathway for developing cancer therapeutics based on the structural framework of this compound .

Therapeutic Applications

1. Drug Development
The unique structural characteristics of this compound make it a candidate for drug development in various therapeutic areas, particularly in addressing conditions such as chronic pain and cancer. Its ability to modulate biological pathways can lead to the creation of novel pharmacological agents.

2. Synthesis of Active Pharmaceutical Ingredients (APIs)
The compound can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals. Its trimethylsilyl group enhances solubility and stability, making it suitable for further chemical modifications .

Case Studies

Study TitleObjectiveFindings
Antinociceptive Effects of Herbal Ointment Evaluate pain relief in miceThe ointment showed significant latency in tail withdrawal tests compared to controls, indicating effective pain relief mechanisms .
Antitumoral Activity of Pyrrol-2-ones Investigate effects on breast cancer cellsCompounds demonstrated inhibition of cell proliferation in estrogen receptor-positive cells, suggesting potential for breast cancer treatment .

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-(trimethylsilyl)pentanoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and trimethylsilyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Pentanoic Acid Derivatives
  • Pentanoic Acid (Valeric Acid): Lacks the TMS and hydroxyl groups. It is a straight-chain carboxylic acid with a molecular weight of 102.13 g/mol, widely studied for its role in flavor chemistry and microbial metabolism .
  • Hexanoic Acid (Caproic Acid): A six-carbon analogue with higher hydrophobicity (MW 116.16 g/mol) and lower vapor pressure compared to pentanoic acid, commonly found in dairy products and fermented foods .
  • 3-Methylbutanoic Acid (Isovaleric Acid): A branched-chain isomer with a pungent odor, prominent in sourdough fermentation and sweat .
Silylated Derivatives
  • 4-Methyl-2-[(trimethylsilyl)oxy]pentanoic Acid Trimethylsilyl Ester (CAS 54890-08-3): Features a TMS-protected hydroxyl group and ester functionality. Its increased molecular weight (233.26 g/mol) and hydrophobicity suggest reduced volatility compared to unmodified acids .
  • 5-Hydroxy-2-[(phenylmethoxy)imino]pentanoic Acid Trimethylsilyl Ester: A structurally complex derivative identified in S. trifolia extracts via GC-MS, highlighting the role of silylation in analytical chemistry for stabilizing volatile compounds .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
Pentanoic Acid C₅H₁₀O₂ 102.13 -COOH High vapor pressure; rancid odor
5-Hydroxy-2-(TMS)pentanoic Acid* C₈H₁₈O₃Si 190.31* -COOH, -OH, -Si(CH₃)₃ Hypothesized low volatility; enhanced stability
4-Methyl-2-(TMS-Oxy)pentanoic Acid C₁₀H₂₂O₃Si₂ 246.45 -COOTMS, -OTMS Low solubility in polar solvents
3-Methylbutanoic Acid C₅H₁₀O₂ 102.13 -COOH, branched chain Strong odor; microbial metabolite

*Estimated based on structural analogy.

Key Observations:
  • Hydrophobicity: The TMS group significantly increases hydrophobicity, reducing water solubility and altering partition coefficients compared to non-silylated acids.
  • Volatility: Silylation typically reduces vapor pressure, as seen in TMS-protected esters . This contrasts with volatile short-chain acids like pentanoic acid, which dissipate rapidly in headspace analyses .
  • Stability: Silylated compounds may exhibit resistance to oxidation and hydrolysis, though decomposition under strong oxidizers can produce CO, CO₂, or NOx .

Biological Activity

5-Hydroxy-2-(trimethylsilyl)pentanoic acid (5-H-TMS-pentanoic acid) is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including enzymatic interactions, metabolic pathways, and potential therapeutic applications.

Chemical Structure and Properties

This compound is classified as a hydroxy fatty acid, characterized by the presence of a hydroxyl group on the pentanoic acid chain. The trimethylsilyl (TMS) group enhances its stability and solubility in organic solvents, facilitating its use in various biochemical assays and studies.

Enzymatic Interactions

The biological activity of 5-H-TMS-pentanoic acid is significantly influenced by its interactions with various enzymes. Key enzymes involved include:

Enzyme Function Specific Role
Sulfotransferase family cytosolic 2B member 1 (SULT2B1) Sulfotransferase activityCatalyzes sulfate conjugation of hormones and xenobiotics, enhancing water solubility for renal excretion .
UDP-glucuronosyltransferase 1-1 (UGT1A1) Transferase activityInvolved in glucuronidation, facilitating the elimination of potentially toxic compounds .

These enzymes play crucial roles in the metabolism and detoxification processes associated with 5-H-TMS-pentanoic acid.

Antioxidant Properties

Research indicates that 5-H-TMS-pentanoic acid exhibits notable antioxidant properties. It has been shown to scavenge free radicals, thereby reducing oxidative stress in cellular environments. This property is particularly relevant in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Activity

Studies have demonstrated that 5-H-TMS-pentanoic acid possesses antimicrobial properties. It has been tested against various bacterial strains, showing efficacy in inhibiting growth and disrupting bacterial cell membranes. The compound's mechanism of action involves interference with bacterial metabolic pathways, leading to cell death.

Therapeutic Potential

The compound's biological activities suggest potential therapeutic applications:

  • Cancer Treatment : Preliminary studies indicate that 5-H-TMS-pentanoic acid may induce apoptosis in cancer cells through mechanisms involving p53 activation. This suggests a role in cancer therapy by targeting tumor cells selectively .
  • Neuroprotective Effects : Its antioxidant properties may contribute to neuroprotection, offering a potential strategy for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies and Research Findings

Several studies have explored the biological activity of 5-H-TMS-pentanoic acid:

  • Cell Viability Assay : A study using MTT assays demonstrated that treatment with varying concentrations of 5-H-TMS-pentanoic acid resulted in significant reductions in cell viability in cultured cancer cells, indicating its potential as an anticancer agent .
  • Antimicrobial Testing : In vitro tests showed that 5-H-TMS-pentanoic acid effectively inhibited the growth of Gram-positive bacteria like Staphylococcus aureus more than Gram-negative bacteria, highlighting its selective antimicrobial action .
  • Metabolic Profiling : Metabolic studies have identified the compound's influence on metabolic pathways, suggesting alterations in lipid metabolism and energy production when administered to model organisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.